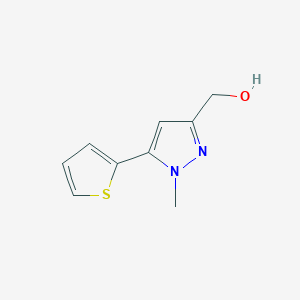

(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methyl-5-thiophen-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYKWWXWCFOUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594561 | |

| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-47-6 | |

| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol: A Key Intermediate for Drug Discovery

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol, a versatile building block for the development of novel pharmaceuticals. We present a robust two-step synthetic pathway, beginning with a regioselective cyclocondensation to form the pyrazole core, followed by a targeted reduction. Each experimental choice is rationalized to provide researchers with a deep understanding of the underlying chemical principles. The guide culminates in a thorough spectroscopic analysis, establishing a validated protocol for structural confirmation and purity assessment, ensuring the generation of high-quality material for drug development pipelines.

Introduction: The Significance of Thienyl-Pyrazole Scaffolds

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with nitrogen-containing rings like pyrazole being of paramount importance.[3] The pyrazole moiety is a five-membered aromatic ring that is metabolically stable and offers a versatile platform for structural modification, leading to a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] Clinically successful drugs such as Celecoxib and Sildenafil aptly demonstrate the therapeutic value of the pyrazole core.[1][2]

The incorporation of a thiophene ring, as in the target molecule, further enhances its potential. Thiophene and its derivatives are known bioisosteres of phenyl groups, often introduced to modulate physicochemical properties, improve metabolic stability, and enhance binding affinity to biological targets. The combination of the pyrazole and thiophene pharmacophores in this compound creates a molecule of significant interest for library synthesis and lead optimization in drug discovery programs.[5] This guide serves as a practical and in-depth resource for chemists aiming to synthesize and characterize this valuable intermediate.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a two-step process. The strategy hinges on the initial construction of a pyrazole-3-carboxylate ester, which is then selectively reduced to the corresponding primary alcohol.

Step 1: Cyclocondensation. The synthesis commences with a Claisen-type condensation between 2-acetylthiophene and diethyl oxalate to form a 1,3-dicarbonyl intermediate. This intermediate is then subjected to a cyclocondensation reaction with methylhydrazine. This reaction is highly regioselective; the more nucleophilic nitrogen of methylhydrazine preferentially attacks the ketone carbonyl, leading to the desired N-1 methylation and the formation of methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.

Step 2: Reduction. The ester functional group of the pyrazole intermediate is then reduced to the primary alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is employed for this transformation due to the stability of the ester. This method ensures a high-yield conversion to the target compound, this compound.

Caption: Synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

This procedure details the one-pot reaction to form the pyrazole ester intermediate.

Protocol:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (100 mL).

-

Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

-

Reactant Addition: To the cooled sodium ethoxide solution, add a mixture of 2-acetylthiophene (12.6 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 30°C.

-

Initial Condensation: Stir the resulting mixture at room temperature for 12 hours. The formation of a solid precipitate indicates the progress of the Claisen condensation.

-

Cyclization: Add methylhydrazine (4.6 g, 0.1 mol) to the reaction mixture. Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl to pH ~6.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the pure ester product.

Step 2: Reduction to this compound

This protocol describes the reduction of the pyrazole ester to the target alcohol.

Protocol:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.9 g, 0.05 mol) in anhydrous Tetrahydrofuran (THF) (50 mL).

-

Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (from Step 1, e.g., 10.5 g, 0.05 mol) in anhydrous THF (50 mL) dropwise over 1 hour.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding water (2 mL), followed by 15% aqueous NaOH (2 mL), and then water again (6 mL) at 0°C.

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Characterization and Spectroscopic Analysis

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound.

Caption: Workflow for the purification and characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.

-

A singlet for the N-methyl (N-CH₃) protons, typically around δ 3.8-4.0 ppm.[7]

-

A singlet for the pyrazole ring proton (C4-H) around δ 6.5-6.8 ppm.

-

A singlet or doublet for the methylene protons (-CH₂OH) adjacent to the pyrazole ring, likely around δ 4.6-4.8 ppm.[8]

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O, typically between δ 2.0-5.0 ppm depending on concentration and solvent.[9]

-

Three signals for the thienyl protons, appearing in the aromatic region (δ 7.0-7.5 ppm), with characteristic coupling patterns.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[12]

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[13]

-

C-H stretching vibrations for the aromatic (thiophene, pyrazole) and aliphatic (methyl, methylene) groups will appear around 2850-3100 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyrazole and thiophene rings are expected in the 1400-1600 cm⁻¹ region.

-

A strong C-O stretching band for the primary alcohol will be present around 1000-1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[14][15]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular formula C₉H₁₀N₂OS. The calculated monoisotopic mass is approximately 194.05 Da.

-

Fragmentation: Common fragmentation pathways may include the loss of a hydroxyl radical (•OH), water (H₂O), or cleavage of the methylene-alcohol bond.

Data Summary

The following tables provide expected data for the successful synthesis and characterization of the target compound.

Table 1: Synthesis Reaction Parameters

| Step | Reaction | Key Reagents | Typical Yield |

|---|---|---|---|

| 1 | Cyclocondensation | 2-Acetylthiophene, Diethyl Oxalate, Methylhydrazine | 65-75% |

| 2 | Reduction | Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate, LiAlH₄ | 85-95% |

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.40 | dd | Thienyl H-5 |

| ~7.15 | dd | Thienyl H-3 |

| ~7.05 | dd | Thienyl H-4 |

| ~6.60 | s | Pyrazole C4-H |

| ~4.75 | d | -CH₂OH |

| ~3.95 | s | N-CH₃ |

| ~2.50 | t | -CH₂OH |

Table 3: Predicted Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3450 (broad) | O-H | Stretch |

| 3100-3150 | C-H (Aromatic) | Stretch |

| 2850-2960 | C-H (Aliphatic) | Stretch |

| 1500-1590 | C=C, C=N | Ring Stretch |

| ~1040 | C-O | Stretch |

Conclusion

This guide has outlined a reliable and reproducible methodology for the synthesis of this compound. The two-step synthetic approach is efficient and provides the target compound in high purity and good overall yield. The detailed characterization protocols, including NMR, IR, and MS analysis, provide a robust framework for structural verification. The successful synthesis and characterization of this thienyl-pyrazole derivative furnish the drug discovery community with a valuable and versatile intermediate, poised for incorporation into novel therapeutic candidates.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Vertex AI Search.

- Bakr F. Abdel-Wahab, et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

-

Shafi, S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Al-Issa, S. A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

-

Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1H-Castillo-Corona/0e210f0f498c5678b84b5c711765c929a737f141]([Link]

-

National Center for Biotechnology Information. (5-Thien-2-yl-1h-pyrazol-3-yl)methanol. PubChem. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Gomha, S. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

-

Zhang, Y., et al. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. European Journal of Medicinal Chemistry. [Link]

-

Sreenivasa, M., et al. (2009). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

-

Kumaraswamy, M. N., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Journal of the Serbian Chemical Society. [Link]

-

Contreras, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]

-

Pretsch, E., et al. Tables For Organic Structure Analysis. University of Potsdam. [Link]

-

Reich, H. J. 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

-

Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank. [Link]

-

Iskele, C., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molbank. [Link]

- Various Authors. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Bondock, S., et al. (2009). Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. [Link]

-

ResearchGate. (2006). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. [Link]

-

ResearchGate. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. [Link]

-

Fun, H.-K., et al. (2012). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

NIST. Methyl Alcohol. NIST WebBook. [Link]

-

National Center for Biotechnology Information. (1-methyl-1h-pyrazol-5-yl)methanol. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl Alcohol [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol. The structural elucidation of complex heteroaromatic systems is a cornerstone of modern drug discovery and materials science, with NMR spectroscopy serving as the primary analytical tool. This document offers an in-depth interpretation of the key spectral features of the title compound, grounded in the fundamental principles of NMR and supported by established data for related pyrazole and thiophene structures. We will explore the causality behind experimental choices, present detailed spectral assignments, and outline the protocols necessary for acquiring high-fidelity data. This guide is intended for researchers, chemists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular characterization.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Similarly, the thiophene ring is a versatile bioisostere for the phenyl group, often introduced to modulate metabolic stability and receptor affinity. The title compound, this compound, combines these two important pharmacophores, making its structural integrity and purity paramount for any subsequent biological evaluation.

Unambiguous structural confirmation is therefore not merely a procedural step but a foundational requirement for reliable scientific outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful and definitive method for the structural elucidation of organic molecules in solution.[2] This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, demonstrating how a systematic analysis of chemical shifts, coupling constants, and signal integrations allows for the complete assignment of its molecular structure.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR spectral data, a standardized numbering system for the atoms of this compound is essential. The structure and adopted numbering convention are presented below.

Figure 1: Molecular structure and numbering scheme for this compound.

Experimental Protocols

Synthesis (Illustrative)

A robust synthesis is the prerequisite for any spectral analysis. While various synthetic routes are possible, a common approach involves the construction of the pyrazole core via a condensation reaction.

Step-by-step Protocol:

-

Claisen Condensation: React 2-acetylthiophene with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide in ethanol) to form the 1,3-dicarbonyl intermediate, ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate.

-

Pyrazole Formation: Add methylhydrazine to a solution of the 1,3-dicarbonyl intermediate in a suitable solvent like ethanol or acetic acid. Reflux the mixture for several hours. This cyclocondensation reaction typically yields a mixture of regioisomers.

-

Purification: After cooling, the product mixture is purified using column chromatography on silica gel to isolate the desired 1,5-disubstituted pyrazole ester, ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate. The regiochemistry can be confirmed by 2D NMR techniques (NOESY or HMBC).[3]

-

Reduction: Dissolve the purified ester in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Workup and Final Purification: After the reaction is complete, quench the excess reducing agent carefully with water and aqueous sodium hydroxide. Filter the resulting salts and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the final product, this compound, is purified by recrystallization or column chromatography.

NMR Sample Preparation and Data Acquisition

The quality of NMR data is critically dependent on proper sample preparation and instrument parameterization.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and, importantly, its hydroxyl proton signal (from the methanol group) is often observed as a distinct, exchange-coupled triplet, unlike in CDCl₃ where it can be a broad, less informative singlet.[4] Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

¹H NMR Acquisition: A standard pulse program is used. Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon appears as a singlet. A sufficient number of scans (typically >1024) is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.65 | dd | J = 5.1, 1.1 | 1H | H5' |

| ~7.25 | dd | J = 3.6, 1.1 | 1H | H3' |

| ~7.10 | dd | J = 5.1, 3.6 | 1H | H4' |

| ~6.50 | s | - | 1H | H4 |

| ~5.40 | t | J = 5.5 | 1H | OH |

| ~4.55 | d | J = 5.5 | 2H | H⁷ (CH₂) |

| ~3.90 | s | - | 3H | H⁶ (CH₃) |

Detailed Interpretation:

-

Thiophene Region (δ 7.0-7.7 ppm): The three protons of the 2-substituted thiophene ring appear as a characteristic set of double doublets.[5][6]

-

The signal at ~7.65 ppm is assigned to H5' . It is downfield due to the deshielding effect of the adjacent sulfur atom and appears as a doublet of doublets due to coupling with H4' (³J ≈ 5.1 Hz) and H3' (⁴J ≈ 1.1 Hz).

-

The signal at ~7.25 ppm corresponds to H3' . It is coupled to H4' (³J ≈ 3.6 Hz) and H5' (⁴J ≈ 1.1 Hz).

-

The signal at ~7.10 ppm is assigned to H4' , appearing as a doublet of doublets from coupling to both H5' and H3'.

-

-

Pyrazole Ring Proton (δ ~6.50 ppm): The proton at the C4 position of the pyrazole ring appears as a sharp singlet. Its chemical shift is typical for pyrazole ring protons, and its singlet multiplicity confirms that it has no adjacent proton neighbors.[7][8]

-

Hydroxymethyl Group (δ ~5.40 and ~4.55 ppm):

-

The signal for the hydroxyl proton (OH) at ~5.40 ppm appears as a triplet due to coupling with the two adjacent methylene protons (H⁷). This observation is characteristic of alcohols in DMSO-d₆.

-

The methylene protons (H⁷) at ~4.55 ppm appear as a doublet due to coupling with the single hydroxyl proton. The integration of this signal corresponds to two protons.

-

-

N-Methyl Group (δ ~3.90 ppm): The three protons of the N-methyl group (H⁶) resonate as a sharp singlet, integrating to three protons. This chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic ring.[7]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the electronic environment of each unique carbon atom in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C3 |

| ~143.5 | C5 |

| ~131.0 | C2' |

| ~128.2 | C5' |

| ~127.0 | C3' |

| ~126.5 | C4' |

| ~105.0 | C4 |

| ~56.5 | C7 (CH₂) |

| ~37.0 | C6 (CH₃) |

Detailed Interpretation:

-

Aromatic and Heteroaromatic Carbons (δ 105-152 ppm):

-

The two most downfield signals, C3 (~152.0 ppm) and C5 (~143.5 ppm), are assigned to the pyrazole ring carbons directly attached to nitrogen and bearing substituents. Their exact assignment can be definitively confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[9] For instance, the C3 carbon would show a correlation to the H⁷ methylene protons, while the C5 carbon would show a correlation to the N-methyl protons.

-

The four signals between ~126 and ~131 ppm correspond to the thiophene ring carbons. The quaternary carbon C2' , being the point of attachment to the pyrazole, is typically the most downfield of this group.[10] The protonated carbons C3', C4', and C5' can be assigned unambiguously using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon to its directly attached proton.[11]

-

The most upfield of the aromatic signals, C4 at ~105.0 ppm, is characteristic of the C4 carbon in a 1,3,5-trisubstituted pyrazole ring.

-

-

Aliphatic Carbons (δ 35-60 ppm):

-

The signal at ~56.5 ppm is assigned to the methylene carbon of the hydroxymethyl group (C7) . Its chemical shift is influenced by the attached electronegative oxygen atom.

-

The signal at ~37.0 ppm corresponds to the N-methyl carbon (C6) , a typical value for this functional group.[7]

-

Workflow for Unambiguous Structural Verification

While 1D NMR provides a strong basis for structural assignment, a multi-dimensional approach ensures complete and irrefutable characterization. This self-validating system is crucial for regulatory submissions and high-impact publications.

Figure 2: Workflow for NMR-based structural elucidation.

-

¹H-¹H COSY: Confirms proton-proton couplings, for example, by showing cross-peaks between H3', H4', and H5' of the thiophene ring.[11]

-

¹H-¹³C HSQC: Directly correlates each proton signal with the carbon signal it is attached to, providing unambiguous assignment for all protonated carbons (C4, C6, C7, C3', C4', C5').[9]

-

¹H-¹³C HMBC: Reveals 2- and 3-bond correlations between protons and carbons. This is the key experiment for assigning quaternary carbons and confirming the overall connectivity. Key expected correlations include:

-

N-CH₃ protons (H⁶) to C5 and C4.

-

Methylene protons (H⁷) to C3 and C4.

-

Thiophene proton H3' to C5.

-

Conclusion

The structural characterization of this compound is readily achieved through a systematic application of 1D and 2D NMR spectroscopy. The ¹H NMR spectrum is distinguished by a singlet for the pyrazole H4 proton, a singlet for the N-methyl group, and a characteristic set of coupled signals for the thiophene and hydroxymethyl moieties. The ¹³C NMR spectrum complements this data, with predictable chemical shifts for the pyrazole, thiophene, and aliphatic carbons. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and accurately elucidate the structure of this and related heterocyclic compounds, ensuring the integrity of their scientific endeavors.

References

- Claramunt, R. M., et al. (1992). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1260300902]

- BenchChem (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center. [URL: https://www.benchchem.

- Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Mol-Instincts. [URL: https://www.molinstincts.com/nmr-prediction/nmr-chemical-shift-prediction-thiophenes.html]

- Hong, S.-J., et al. (2011). ¹H NMR chemical shifts of furan and thiophene protons. ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-chemical-shifts-of-furan-and-thiophene-protons-for-compounds-5-8-recorded-in-CDCl3_tbl1_235942484]

- Martin, M. L., et al. (1972). Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [URL: https://academic.oup.com/bcsj/article-abstract/45/3/832/264197]

- Gomha, S. M., et al. (2017). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [URL: https://www.researchgate.net/figure/The-NMR-interpretations-of-some-heterocyclic-compounds-which-are-synthesized-by-our-group_fig1_319485775]

- Alarcon-Polo, E., et al. (2017). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5573950/]

- SpectraBase (n.d.). Thiophene - Optional[1H NMR] - Chemical Shifts. Wiley Science Solutions. [URL: https://spectrabase.com/spectrum/GCqG1ueJB0w]

- Kantor, A. G., et al. (2020). 2D ¹H NMR spectra analysis of the pyrazole derivative. ResearchGate. [URL: https://www.researchgate.

- Abraham, R. J., & Cooper, M. A. (2004). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1472]

- Al-Hilfi, J. A. (2016). ¹H-NMR spectrum of pyrazole. ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-spectrum-of-pyrazole-Clark-2010_fig3_305386047]

- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [URL: https://www.eurekaselect.com/article/13303]

- Chemistry LibreTexts (2023). NMR - Interpretation. LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [URL: https://emerypharma.

- AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [URL: https://www.azooptics.com/Article.aspx?ArticleID=2415]

- PubChem (n.d.). (5-Thien-2-yl-1h-pyrazol-3-yl)methanol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7060531]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00018]

- Rajeswari, K., & Pandiarajan, K. (2011). ¹H and ¹³C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [URL: https://pubmed.ncbi.nlm.nih.gov/21233008/]

- Funke, L. T., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [URL: https://bcs.springeropen.com/articles/10.1186/s13065-021-00765-y]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 11. emerypharma.com [emerypharma.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Thienyl-Pyrazole Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the crystal structure analysis of thienyl-pyrazole derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, integrates computational strategies to de-risk and accelerate discovery, and grounds its methodologies in authoritative practices. As a Senior Application Scientist, my objective is to equip you not only with the "how" but the critical "why" that underpins robust solid-state characterization in modern drug development.

The Imperative of Solid-State Characterization in Drug Development

The therapeutic efficacy, stability, and manufacturability of an Active Pharmaceutical Ingredient (API) are not solely dictated by its molecular structure, but critically, by the arrangement of its molecules in the solid state.[1][2] Thienyl-pyrazole derivatives, a class of heterocyclic compounds rich in biological activity, are no exception.[3][4][5] The way these molecules pack into a crystal lattice governs fundamental physicochemical properties:

-

Solubility & Bioavailability: Different crystal forms (polymorphs) of the same compound can exhibit vastly different solubilities, directly impacting how much of the drug is available for absorption.[2][6]

-

Stability & Shelf-Life: The thermodynamically most stable crystal form is often desired to prevent phase transitions during storage, which could alter the drug's performance.[1]

-

Processability: Mechanical properties like tabletability and flowability are dependent on crystal habit and packing.[6]

Failing to fully characterize the solid state can lead to the late appearance of a more stable, less soluble polymorph, a costly and potentially catastrophic event in drug development.[1] Therefore, a rigorous, multi-faceted approach to crystal structure analysis is not merely academic—it is a cornerstone of risk management and quality control.

Foundational Stage: Synthesis and High-Quality Crystal Growth

A successful crystal structure analysis begins with the material itself. The purity of the synthesized compound and the quality of the grown crystal are paramount.

Synthesis of Thienyl-Pyrazole Derivatives

The synthesis of thienyl-pyrazoles often involves cyclocondensation reactions.[7][8] A common and effective route is the (3+2) annulation of thienyl-chalcones with hydrazines.[8] This method offers good yields and control over the substitution pattern on the pyrazole ring.

The Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, minimizing the number of nucleation sites.[9]

Protocol: Slow Evaporation Crystallization

This is the most common and often successful method for organic compounds.

-

Solvent Selection (The Causality): The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble.[9] If solubility is too high, the solution may never become supersaturated, or crystal growth will be too rapid, leading to small or poorly ordered crystals. If solubility is too low, it may be impossible to dissolve enough material. A solvent screen with vials containing a few milligrams of compound and different solvents (e.g., chloroform, ethanol, acetonitrile, ethyl acetate) is a mandatory first step.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified thienyl-pyrazole derivative in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Isolation: Place the vial in a location free from vibrations and temperature fluctuations. Once well-formed crystals appear, carefully decant the mother liquor and gently dry the crystals.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] It provides unambiguous data on bond lengths, bond angles, and the nature of intermolecular interactions that hold the crystal lattice together.[12][13]

Experimental Workflow

The SCXRD experiment follows a systematic process from crystal mounting to structure solution.

Protocol: SCXRD Data Acquisition and Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head, often using cryo-oil.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, which sharpens the diffraction data.[14] The instrument directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]

-

Structure Solution: The collected data (a set of reflection intensities) is processed. The primary challenge is the "phase problem," which is solved using computational methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is fitted to the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimental data.[13] The quality of the final model is assessed by metrics like the R-factor.

Data Interpretation: A Case Study

The output of an SCXRD analysis is a rich dataset. Below is a table summarizing representative crystallographic data for a thienyl-pyrazole derivative, similar to what would be obtained experimentally.

| Parameter | Value | Significance |

| Chemical Formula | C₂₀H₁₅N₃O₂S | Confirms the elemental composition of the molecule in the crystal. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.1Å, b = 15.2Å, c = 12.3Å | The lengths and angles of the repeating lattice unit. |

| α = 90°, β = 98.5°, γ = 90° | ||

| Z | 4 | The number of molecules in one unit cell. |

| Temperature | 100 K | The temperature at which data was collected.[14] |

| R-factor | 0.045 | A measure of agreement between the experimental data and the final refined model; a lower value indicates a better fit. |

Note: Data is representative and synthesized from typical values for such compounds, e.g., 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline.[15]

Beyond these metrics, the analysis reveals crucial intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate the crystal packing.[16][17] For instance, N-H groups on the pyrazole ring can act as hydrogen bond donors, while the sulfur of the thienyl ring or aromatic systems can act as acceptors or engage in π-stacking.[16][18]

Bulk Analysis: X-ray Powder Diffraction (XRPD)

While SCXRD provides the definitive structure of a single crystal, it does not guarantee that the bulk material consists of the same crystalline form. XRPD is an essential, complementary technique used to analyze a polycrystalline powder, providing a fingerprint of the bulk solid.[19][20]

Core Applications in Drug Development:

-

Polymorph Screening: Distinguishing between different crystalline forms, each of which will produce a unique diffraction pattern.[19]

-

Phase Purity: Confirming that the bulk sample is a single phase and free from contamination by other polymorphs or amorphous content.

-

Stability Studies: Monitoring for any changes in the crystal form of an API under different storage conditions (e.g., heat, humidity).[19]

Protocol: XRPD Analysis

-

Sample Preparation: A small amount of the crystalline powder (typically 10-20 mg) is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.

-

Data Acquisition: The sample is placed in an X-ray powder diffractometer. A beam of X-rays is scanned over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.[21]

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint of the crystalline phase. This pattern is compared against a reference pattern (either calculated from SCXRD data or from a known standard) to confirm phase identity.

Predictive Insight: Crystal Structure Prediction (CSP)

Experimental screening for polymorphs can be laborious and is not guaranteed to find all relevant forms.[1] Computational Crystal Structure Prediction (CSP) has emerged as a powerful tool to complement experimental work by predicting the most likely and thermodynamically stable crystal structures for a given molecule.[22][23][24]

The Rationale for CSP:

-

Risk Assessment: CSP helps assess the risk of a more stable polymorph appearing later in development by mapping the crystal energy landscape.[1][23]

-

Guiding Experiments: Predicted structures can guide experimental efforts to crystallize elusive but potentially important polymorphs.

-

Understanding Crystallization Behavior: Comparing the predicted stable structures with experimentally observed forms provides deep insight into the interplay between thermodynamics and kinetics in crystallization.[23]

Methodology Overview: CSP workflows typically involve two main stages:

-

Structure Generation: Generating thousands to millions of plausible crystal packing arrangements based on the molecule's geometry.[24]

-

Energy Minimization: Calculating the lattice energy of each generated structure using sophisticated computational models (often involving quantum mechanics) to rank them by stability.[24] The output is a crystal energy landscape showing the predicted structures and their relative energies.

Conclusion: An Integrated Strategy for Success

The structural analysis of thienyl-pyrazole derivatives is a multi-modal endeavor that requires a synergistic application of experimental and computational techniques. A robust strategy does not treat these methods in isolation but integrates them into a self-validating system. SCXRD provides the definitive atomic-level blueprint. XRPD confirms that this blueprint is representative of the bulk material. CSP provides a predictive map of the thermodynamic landscape, highlighting potential opportunities and risks. By embracing this integrated approach, researchers and drug development professionals can make more informed decisions, mitigate solid-form risks, and ultimately accelerate the delivery of safe and effective medicines.

References

-

Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering. Available at: [Link]

-

Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Available at: [Link]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances. Available at: [Link]

-

Day, G. M. (2011). Computational prediction of organic crystal structures and polymorphism. ResearchGate. Available at: [Link]

-

Dubini, A., et al. (1988). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. Il Farmaco; edizione pratica. Available at: [Link]

-

Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction. Available at: [Link]

-

Taniguchi, T., & Fukasawa, R. (2024). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Available at: [Link]

-

Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Available at: [Link]

-

Various Authors. (2024). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

-

Chen, J., & Zeng, J. (2022). Organic crystal structure prediction and its application to materials design. Computational Materials Science. Available at: [Link]

-

Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews. Available at: [Link]

-

Verma, A., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available at: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

-

Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules. Available at: [Link]

-

Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Available at: [Link]

-

Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. ResearchGate. Available at: [Link]

-

Kumara, K., et al. (2021). Synthetic route for thienyl-pyrazolines 5(a-i). ResearchGate. Available at: [Link]

-

Desai, N. C., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

Cerdán, S., et al. (2015). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

-

Sayed, M., et al. (2022). Scheme 2. Synthesis of thienyl and pyrazolylindole derivatives. ResearchGate. Available at: [Link]

-

Mohareb, R., et al. (2013). New approaches for the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives together with their anti-tumor evaluations. Medicinal Chemistry Research. Available at: [Link]

-

Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PLOS ONE. Available at: [Link]

-

Nagaraj, A., et al. (2017). The crystal packing viewed along the a axis showing intermolecular contacts. ResearchGate. Available at: [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Available at: [Link]

-

Downs, R. T. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

-

Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]

-

Li, G., et al. (2012). Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. ResearchGate. Available at: [Link]

-

Various Authors. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

-

Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative. Journal of Molecular Structure. Available at: [Link]

-

Various Authors. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

-

Various Authors. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

Haffar, D., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. Available at: [Link]

-

Various Authors. (2023). Exploration of crystal structure, supramolecular organization, and computational studies of a novel pyrazole derivative. Journal of Molecular Structure. Available at: [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. Available at: [Link]

-

Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Invention Today. Available at: [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. societachimica.it [societachimica.it]

- 8. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How To [chem.rochester.edu]

- 10. rigaku.com [rigaku.com]

- 11. mdpi.com [mdpi.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 19. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 20. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 22. annualreviews.org [annualreviews.org]

- 23. researchgate.net [researchgate.net]

- 24. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]

An In-depth Technical Guide to (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the heterocyclic compound (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol, tailored for researchers, scientists, and professionals in the field of drug development. The document details the compound's chemical identity, a proposed synthetic pathway with a detailed experimental protocol, methods for structural verification, and a discussion of its potential therapeutic applications based on the established bioactivity of the pyrazole scaffold.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrazole derivative featuring a thiophene ring at the 5-position and a hydroxymethyl group at the 3-position of the pyrazole core. The nitrogen at the 1-position is methylated. While a specific CAS number for this exact molecule has not been assigned in major chemical databases as of the time of this writing, its unmethylated analogue, (5-Thien-2-yl-1H-pyrazol-3-yl)methanol, is registered under CAS number 852228-02-5[1][2]. The presence of the N-methyl group is a critical structural feature that eliminates tautomerism and can significantly influence the compound's binding affinity and metabolic stability.

IUPAC Name: (1-Methyl-5-thiophen-2-yl-1H-pyrazol-3-yl)methanol

Molecular Formula: C₉H₁₀N₂OS

Data Summary Table:

| Property | Value | Source |

| IUPAC Name | (1-Methyl-5-thiophen-2-yl-1H-pyrazol-3-yl)methanol | IUPAC Nomenclature[3] |

| Molecular Formula | C₉H₁₀N₂OS | Calculated |

| Molecular Weight | 194.25 g/mol | Calculated |

| CAS Number | Not Assigned | - |

| Related CAS | 852228-02-5 ((unmethylated analog))[1][2] | PubChem[1] |

| Related CAS | 876316-59-5 ((corresponding methyl ester))[4] | Sigma-Aldrich[4] |

Synthesis Pathway and Experimental Protocol

The synthesis of pyrazole derivatives can be achieved through various methodologies, including cyclocondensation reactions and 1,3-dipolar cycloadditions[5][6][7]. For the specific synthesis of this compound, a highly efficient and logical approach is the chemical reduction of its corresponding ester precursor, methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (CAS: 876316-59-5)[4]. This precursor is commercially available, simplifying the synthetic workflow.

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent well-suited for this purpose.

Diagram of Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound via ester reduction.

Detailed Step-by-Step Protocol: Reduction of Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

Materials:

-

Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq)

-

Lithium aluminium hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium sulfate (Na₂SO₄) solution

-

Distilled water

-

15% Sodium hydroxide (NaOH) solution

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminium hydride (1.5 eq) and anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Ester: Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes. The internal temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding distilled water (by volume equal to the mass of LiAlH₄ used), followed by 15% NaOH solution (same volume as water), and finally more distilled water (3 times the volume of NaOH solution). This sequence is crucial for the formation of a granular precipitate that is easy to filter.

-

Work-up: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude alcohol is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the methyl group on the pyrazole nitrogen, the methylene protons of the hydroxymethyl group, and distinct aromatic protons for both the pyrazole and thiophene rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the carbons of the pyrazole and thiophene rings, the methyl carbon, and the methylene carbon of the alcohol.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₉H₁₀N₂OS).

-

Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the O-H stretching of the alcohol functional group.

Potential Applications in Drug Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties[8][9].

Signaling Pathway Context

Caption: Potential molecular targets for pyrazole-based compounds in drug discovery.

The structural motifs within this compound—namely the N-methylated pyrazole core and the thiophene ring—suggest several avenues for therapeutic investigation:

-

Anti-inflammatory Activity: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a pyrazole derivative that selectively inhibits the COX-2 enzyme[8]. The structural similarity suggests that the title compound could be screened for activity against COX enzymes.

-

Anticancer Properties: A multitude of pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, often by targeting protein kinases involved in cell cycle regulation and signal transduction[10].

-

Antimicrobial Effects: The pyrazole scaffold is also present in compounds with demonstrated antibacterial and antifungal activities[9]. The thiophene ring, a common isostere for a phenyl ring, can also contribute to biological activity.

The introduction of the hydroxymethyl group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives (e.g., ethers, esters) to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This guide provides a foundational understanding of this compound. While this specific compound is not extensively documented in the current literature, a robust synthetic route can be proposed based on established chemical principles. The structural features of this molecule make it an intriguing candidate for screening in various drug discovery programs, particularly in the areas of inflammation, oncology, and infectious diseases. The detailed protocols and conceptual framework presented herein offer a solid starting point for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related pyrazole derivatives.

References

-

Recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Source information not fully available][5]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.[6]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate.[11]

-

(5-Thien-2-yl-1h-pyrazol-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link][1]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal.[7]

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Siyavula. (n.d.). IUPAC naming and formulae. Retrieved from [Link][3]

-

Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. (2009). SciSpace.[12]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC.[8]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.[9]

Sources

- 1. (5-Thien-2-yl-1h-pyrazol-3-yl)methanol | C8H8N2OS | CID 7060531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-(Thiophen-2-yl)-1H-pyrazol-5-yl)methanol | 852228-02-5 [sigmaaldrich.com]

- 3. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 4. methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | 876316-59-5 [sigmaaldrich.cn]

- 5. societachimica.it [societachimica.it]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety (2010) | Bakr F. Abdel-Wahab | 4 Citations [scispace.com]

The Alchemist's Guide to Aromaticity: A Technical Review of Synthetic Routes for Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug discovery. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." From blockbuster anti-inflammatory drugs to life-saving anticancer agents, the pyrazole core is a recurring motif in a vast array of pharmacologically active compounds. This guide, intended for the discerning researcher and process chemist, provides an in-depth exploration of the principal synthetic strategies employed to construct and functionalize this vital heterocyclic framework. We will delve into the mechanistic underpinnings of classical reactions, navigate the intricacies of regioselectivity, and illuminate the cutting-edge methodologies that are shaping the future of pyrazole synthesis.

I. The Classic Cornerstone: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines (The Knorr Synthesis)

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a transformation famously documented by Ludwig Knorr in 1883.[1][2] This robust and versatile reaction remains a mainstay in both academic and industrial laboratories.

The Underlying Mechanism: A Tale of Two Nucleophiles

The Knorr synthesis proceeds through a well-understood mechanism involving nucleophilic attack and subsequent dehydration.[3][4] The hydrazine, possessing two nucleophilic nitrogen atoms, reacts with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The initial step typically involves the formation of a hydrazone intermediate at one of the carbonyl groups.[3][4] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to a heterocyclic intermediate that readily dehydrates to form the aromatic pyrazole ring.[3][4]

The Challenge of Regioselectivity

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the issue of regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[1][5] The outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[6] For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[6]

Experimental Protocol: A Representative Knorr Pyrazole Synthesis [1]

Objective: Synthesis of 1-aryl-3,5-disubstituted pyrazoles.

Materials:

-

Substituted 1,3-diketone (1.0 equiv)

-

Arylhydrazine hydrochloride (1.1 equiv)

-

N,N-Dimethylacetamide (DMA)

-

Sodium bicarbonate (for work-up)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a solution of the 1,3-diketone in N,N-dimethylacetamide at room temperature, add the arylhydrazine hydrochloride.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole.

II. Expanding the Armory: Reactions of α,β-Unsaturated Carbonyls and Hydrazines

An alternative and powerful strategy for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. This approach offers a different disconnection and can provide access to substitution patterns that may be challenging to achieve via the Knorr synthesis.

Mechanistic Insights: A Conjugate Addition-Cyclization Cascade

The reaction is believed to proceed via an initial Michael-type conjugate addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization of the resulting intermediate onto the carbonyl carbon and subsequent dehydration to furnish the pyrazole ring.[2] The regioselectivity of this reaction is a key consideration, as the initial nucleophilic attack of the hydrazine can, in principle, occur at either the carbonyl carbon or the β-carbon.[7]

Logical Workflow for Pyrazole Synthesis from α,β-Unsaturated Ketones

Caption: Schematic of the [3+2] cycloaddition approach to pyrazoles.

IV. The Elegance of Efficiency: Multicomponent Reactions (MCRs)

In the quest for synthetic efficiency and molecular diversity, multicomponent reactions (MCRs) have emerged as a powerful tool. [8]MCRs allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, often with high atom economy. [8]Several MCRs have been developed for the synthesis of substituted pyrazoles, which are particularly valuable in the context of generating compound libraries for drug discovery. [2][8] A common MCR strategy involves the in situ generation of one of the key intermediates, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone, which then undergoes a classical pyrazole-forming reaction. [2]For instance, a three-component reaction of an aldehyde, a ketone, and a hydrazine can proceed through an initial condensation to form an α,β-unsaturated ketone, which is then trapped by the hydrazine to yield the pyrazole. [8]

Comparative Advantages of Synthetic Strategies

| Synthetic Strategy | Key Precursors | Key Advantages | Key Challenges |

| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Well-established, versatile, readily available starting materials. [1][2] | Regioselectivity with unsymmetrical diketones. [1][5] |

| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Carbonyls, Hydrazines | Access to different substitution patterns. [1] | Potential for side reactions, regioselectivity. [7] |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., diazo compounds), Alkynes/Alkenes | High regioselectivity, mild reaction conditions. [8][9] | Availability and stability of some 1,3-dipoles. |

| Multicomponent Reactions | Aldehydes, Ketones, Hydrazines, etc. | High efficiency, atom economy, molecular diversity. [2][8] | Optimization of reaction conditions can be complex. |

V. The Modern Frontier: Metal-Catalyzed and Advanced Methodologies

The field of pyrazole synthesis continues to evolve with the development of novel and innovative methodologies. Transition metal catalysis, in particular, has opened up new avenues for the construction and functionalization of the pyrazole ring.

-

Metal-Catalyzed Cyclizations: Various transition metals, including palladium, copper, and silver, have been employed to catalyze the cyclization of appropriate precursors to form pyrazoles. [1][10]For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles. [1]

-

C-H Functionalization: Direct C-H functionalization of the pyrazole core represents a highly atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. [11]This strategy allows for the late-stage modification of pyrazole-containing molecules, which is particularly attractive in drug discovery.

-

Photoredox Catalysis: The use of visible light photoredox catalysis has enabled the development of novel pyrazole syntheses under mild and environmentally friendly conditions. [1]

Conclusion: A Continuously Evolving Landscape

The synthesis of substituted pyrazoles is a rich and dynamic field of research, driven by the immense importance of this heterocyclic scaffold in medicine and materials science. While the classical Knorr synthesis remains a workhorse, modern methodologies such as multicomponent reactions, [3+2] cycloadditions, and transition-metal-catalyzed transformations have significantly expanded the synthetic chemist's toolbox. These advanced strategies offer greater control over substitution patterns, improved efficiency, and access to novel chemical space. As our understanding of chemical reactivity deepens, we can anticipate the development of even more sophisticated and elegant methods for the construction of this privileged heterocyclic core, further empowering the discovery of new and impactful molecules.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., & El-Emam, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Li, Y., Wang, Y., Hua, X., Zheng, C., Shi, Q., Tan, Z., ... & Guo, W. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7687-7705. [Link]

-

Dömling, A. (2022). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1116-1133. [Link]

-

Dodge, J. A., Massa, M. A., & Jones, S. A. (2014). Synthesis of Pyrazoles from 1, 3-Diols via Hydrogen Transfer Catalysis. Organic letters, 16(20), 5386-5389. [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

Couty, F., & Evano, G. (2009). Synthesis of Fully Substituted Pyrazoles via Regio-and Chemoselective Metalations. Organic letters, 11(22), 5174-5177. [Link]

-

Alam, M. S., & Lee, D. U. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(18), 5637. [Link]

-

Rong, G., Mao, X. F., Li, D. Y., Chen, H. J., & Liu, P. N. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+ 2] Cycloaddition of 2-Alkynyl-1, 3-dithianes and Sydnones. The Journal of Organic Chemistry, 88(24), 17743-17754. [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Fustero, S., Sánchez-Roselló, M., Barrio, P., & del Pozo, C. (2011). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 76(18), 7543-7557. [Link]

-

Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

-

Royal Society of Chemistry. (2014). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

The Discovery of Novel Pyrazole-Thiophene Hybrid Compounds: A Technical Guide for Drug Development Professionals

Abstract